Vercirnon Sodium: A Deep Dive into its Allosteric Antagonism of the CCR9 Receptor
Vercirnon Sodium: A Deep Dive into its Allosteric Antagonism of the CCR9 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vercirnon sodium (GSK1605786A, formerly CCX282-B) is a potent and selective, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 9 (CCR9).[1][2][3] Initially developed for the treatment of inflammatory bowel disease (IBD), specifically Crohn's disease, Vercirnon represents a novel therapeutic approach by targeting the migration of inflammatory cells to the gut.[4][5] This technical guide provides a comprehensive overview of the mechanism of action of Vercirnon sodium, detailing its molecular interactions, cellular effects, and clinical trial outcomes. It is intended for an audience of researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound.
Core Mechanism of Action: Allosteric Antagonism of CCR9
Vercirnon's primary mechanism of action is the selective inhibition of the CCR9 receptor.[6] CCR9 is a G-protein coupled receptor (GPCR) predominantly expressed on T cells that migrate to the digestive tract.[4] Its natural ligand is the chemokine CCL25 (also known as TECK), which is expressed in the small intestine.[5][6] The interaction between CCR9 and CCL25 is a key driver of T cell recruitment to the gut, a process implicated in the pathogenesis of IBD.[5]
Unlike traditional antagonists that bind to the extracellular (orthosteric) site of a receptor, Vercirnon is an intracellular allosteric antagonist .[6][7] Crystallographic studies have revealed that Vercirnon binds to a site on the intracellular side of the CCR9 receptor.[6][7] This binding event induces a conformational change in the receptor that prevents its coupling to intracellular G-proteins, thereby blocking downstream signaling pathways.[7][8] This allosteric mechanism of action is a distinguishing feature of Vercirnon and offers a different paradigm for GPCR-targeted drug design.[7]
Signaling Pathway Inhibition
The binding of CCL25 to CCR9 normally triggers a cascade of intracellular events, beginning with the activation of heterotrimeric G-proteins.[8] This leads to downstream signaling involving calcium mobilization and the activation of pathways that mediate cell migration (chemotaxis).[1] By preventing G-protein coupling, Vercirnon effectively blocks these CCL25-induced signaling events.[6][7]
Quantitative Pharmacology
Vercirnon has demonstrated high potency and selectivity for the CCR9 receptor in a variety of preclinical assays. The following tables summarize the key quantitative data available for Vercirnon sodium.
Table 1: In Vitro Potency of Vercirnon
| Assay | Cell Line/System | IC50 (nM) | Reference |
| CCR9-mediated Ca²⁺ Mobilization | Molt-4 cells | 5.4 | [1] |
| CCR9-mediated Chemotaxis | Molt-4 cells | 3.4 | [1] |
| CCL25-directed Chemotaxis (CCR9A) | --- | 2.8 | [1] |
| CCL25-directed Chemotaxis (CCR9B) | --- | 2.6 | [1] |
| Chemotaxis of primary CCR9-expressing cells to CCL25 | --- | 6.8 | [1] |
| CCL25-mediated chemotaxis in 100% human AB serum | RA-cultured human T cells | 141 | [1] |
| CCL25-induced mouse thymocyte chemotaxis | --- | 6.9 | [1] |
| CCL25-induced rat thymocyte chemotaxis | --- | 1.3 | [1] |
Table 2: Selectivity of Vercirnon
| Receptor Family | Specific Receptors | IC50 | Reference |
| Chemokine Receptors | CCR1-12, CX3CR1-7 | >10 µM | [1] |
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments used to characterize the mechanism of action of Vercirnon.
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that occurs upon GPCR activation.
Methodology:
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Cell Culture: Molt-4 cells, which endogenously express CCR9, are cultured under standard conditions.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Compound Incubation: The dye-loaded cells are incubated with varying concentrations of Vercirnon or a vehicle control.
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Ligand Stimulation: The cells are then stimulated with a fixed concentration of CCL25.
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Fluorescence Measurement: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of the calcium response against the concentration of Vercirnon.
Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation: A suspension of CCR9-expressing cells (e.g., Molt-4 cells, primary T cells) is prepared.
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Assay Plate Setup: A multi-well chemotaxis plate (e.g., Transwell®) is used. The lower chamber is filled with media containing CCL25, and the upper chamber contains the cell suspension.
-
Compound Addition: Vercirnon at various concentrations is added to the upper chamber with the cells.
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Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane separating the upper and lower chambers.
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Cell Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by using a fluorescently labeled cell detection reagent.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of cell migration against the concentration of Vercirnon.
Clinical Development and Outcomes
Vercirnon progressed to Phase III clinical trials for the treatment of moderate-to-severe Crohn's disease. The clinical development program included several key studies, such as SHIELD-1, SHIELD-2, SHIELD-3, and SHIELD-4.[9][10]
SHIELD-1 Study
The SHIELD-1 study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Vercirnon (500 mg once daily and 500 mg twice daily) over 12 weeks in 608 adult patients.[9] The primary endpoint was an improvement in clinical response, and the key secondary endpoint was clinical remission.[9][10] Unfortunately, the study did not meet its primary or key secondary endpoints.[9]
SHIELD-4 Study
The SHIELD-4 trial was a double-blind, active-treatment induction study in 253 adult patients with moderate to severe Crohn's disease, evaluating two dose regimens of Vercirnon (500 mg once daily and 500 mg twice daily) for 12 weeks.[11]
Table 3: Efficacy Results from the SHIELD-4 Study (at Week 12)
| Endpoint | Vercirnon 500 mg once daily | Vercirnon 500 mg twice daily | Reference |
| CDAI ≥ 100-point response | 56% | 69% | [11] |
| Clinical remission (CDAI < 150) | 26% | 36% | [11] |
While the Phase III program for Vercirnon in Crohn's disease was ultimately discontinued due to the failure of the SHIELD-1 study to meet its primary endpoint, the compound remains an important tool for studying CCR9 biology and the principles of intracellular allosteric antagonism.[6][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. vercirnon | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Vercirnon for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Vercirnon (EVT-285984) | 698394-73-9 [evitachem.com]
- 7. Intracellular allosteric antagonism of the CCR9 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progress in structure-based drug development targeting chemokine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gsk.com [gsk.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. | BioWorld [bioworld.com]
